Cas no 3010-81-9 (Tris(4-methoxyphenyl)methanol)

Tris(4-methoxyphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- Tris(4-methoxyphenyl)methanol
- Tris(4-methoxyphenyl) carbinol~Tris(4-methoxyphenyl)methanol
- 4,4',4''-Trimethoxytrityl alcohol
- Hydroxy-tris-(4-methoxy-phenyl)-methan
- tri(4-methoxyphenyl)carbinol
- tri(4-methoxyphenyl)methanol
- tri(p-anisyl)methanol
- Tris-(4-methoxy-phenyl)-methanol
- AMINO-BENZO[1,3]DIOXOL-4-YL-ACETICACID
- 3010-81-9
- Tris(p-methoxyphenyl)methanol
- Benzenemethanol, 4-methoxy-alpha,alpha-bis(4-methoxyphenyl)-
- Tris(4-methoxyphenyl)methanol #
- CS-0020962
- 4,4',4''-Trimethoxytriphenylmethanol; 4,4',4''-Trimethoxytrityl alcohol; Tris(4-methoxyphenyl)methanol; Tris(p-methoxyphenyl)methanol
- JCLOLVVCZNYDIP-UHFFFAOYSA-N
- Methanol, tris(p-methoxyphenyl)-
- 4,4',4'-Trimethoxytrityl alcohol
- MFCD00014898
- V6E2SNJ8K7
- A820201
- 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol
- Benzenemethanol, 4-methoxy-.alpha.,.alpha.-bis(4-methoxyphenyl)-
- NS00028857
- AKOS016003092
- AS-60023
- DTXSID10184188
- EINECS 221-139-5
- FT-0616979
- SCHEMBL812742
- AMY28796
- triphenylcarbinol, 4,4',4''-trimethoxy-
- DB-047706
-
- MDL: MFCD00014898
- インチ: InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3
- InChIKey: JCLOLVVCZNYDIP-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O
- BRN: 1890559
計算された属性
- 精确分子量: 350.15200
- 同位素质量: 350.152
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 343
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.9A^2
- 互变异构体数量: 何もない
- Surface Charge: 0
- XLogP3: 4.1
じっけんとくせい
- Color/Form: 使用できない
- 密度みつど: 1.159
- ゆうかいてん: 76-77°C
- Boiling Point: 522.1°Cat760mmHg
- フラッシュポイント: 269.6°C
- Refractive Index: 1.583
- PSA: 47.92000
- LogP: 3.99660
- Solubility: 使用できない
Tris(4-methoxyphenyl)methanol Security Information
- セキュリティの説明: S22-S24/25
- 安全术语:S22;S24/25
Tris(4-methoxyphenyl)methanol 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
Tris(4-methoxyphenyl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A5511729-25g |
4,4',4''-Trimethoxytrityl Alcohol |
3010-81-9 | 95% | 25g |
RMB 1599.20 | 2025-02-20 | |
abcr | AB133701-5 g |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 5g |
€181.70 | 2023-05-10 | |
eNovation Chemicals LLC | D553326-10g |
Tris(4-Methoxyphenyl)Methanol |
3010-81-9 | 97% | 10g |
$320 | 2024-05-24 | |
Cooke Chemical | A5511729-1g |
4,4',4''-Trimethoxytrityl Alcohol |
3010-81-9 | 95% | 1g |
RMB 135.20 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-1g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 1g |
¥175.90 | 2023-08-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-25g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 25g |
¥2059.90 | 2023-08-31 | |
abcr | AB133701-25 g |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 25g |
€469.30 | 2023-05-10 | |
abcr | AB133701-250 mg |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 250mg |
€78.90 | 2023-05-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-100g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 100g |
¥4999.90 | 2023-08-31 | |
1PlusChem | 1P003KTN-250mg |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 98% | 250mg |
$9.00 | 2024-05-06 |
Tris(4-methoxyphenyl)methanol 関連文献
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1. 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labellingAlistair P. Henderson,Jane Riseborough,Christine Bleasdale,William Clegg,Mark R. J. Elsegood,Bernard T. Golding J. Chem. Soc. Perkin Trans. 1 1997 3407
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2. Protecting groupsKrzysztof Jarowicki,Philip Kocieński J. Chem. Soc. Perkin Trans. 1 1999 1589
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3. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 1998 4005
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4. Substituent effects upon rates of deamination and base strengths of substituted N-tritylaminesMoisés Canle L.,Ibrahim Demirtas,Howard Maskill J. Chem. Soc. Perkin Trans. 2 2001 1748
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Jonathan C. Morris,Andrew J. Phillips Nat. Prod. Rep. 2008 25 95
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6. Reaction mechanisms Part (iii) Polar reactionsAnnMarie C. O’Donoghue,Chukwuemeka Isanbor Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2009 105 310
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7. Synthesis of highly hindered oxepins and an azepine from bis-trityl carbenium ions: structural characterisation by NMR and X-ray crystallographyKieran A. Carey,William Clegg,Mark R. J. Elsegood,Bernard T. Golding,M. N. Stuart Hill,Howard Maskill J. Chem. Soc. Perkin Trans. 1 2002 2673
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Guillaume Clavé,Maeva Reverte,Jean-Jacques Vasseur,Michael Smietana RSC Chem. Biol. 2021 2 94
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9. N-Tritylhydroxylamines: preparations, structures, base strengths, and reactions with nitrous acid and perchloric acidMoisés Canle L.,William Clegg,Ibrahim Demirtas,Mark R. J. Elsegood,Johanna Haider,Howard Maskill,Peter C. Miatt J. Chem. Soc. Perkin Trans. 2 2001 1742
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10. The 4,4′-dimethoxytrityl carbenium ion by deamination of 4,4′-dimethoxytritylamine in acetonitrile–aqueous perchloric acid: kinetics, equilibria, deuterium isotope effects, and possible ion-pair formationJuan Crugeiras,Howard Maskill J. Chem. Soc. Perkin Trans. 2 1998 1901
Tris(4-methoxyphenyl)methanolに関する追加情報
Introduction to Tris(4-methoxyphenyl)methanol (CAS No. 3010-81-9)
Tris(4-methoxyphenyl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 3010-81-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This triaryl alcohol derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry, medicinal chemistry, and material science. The compound features a central methanol group substituted with three 4-methoxyphenyl groups, which contribute to its distinct reactivity and utility in various chemical transformations.
The molecular structure of Tris(4-methoxyphenyl)methanol consists of a benzene ring substituted with a methoxy group at the para position relative to the central methanol. This arrangement imparts a high degree of steric hindrance and electronic richness, making it a valuable intermediate in the synthesis of more complex molecules. The presence of multiple methoxy groups enhances the compound's solubility in polar solvents, facilitating its use in solution-phase reactions and purification processes.
In recent years, Tris(4-methoxyphenyl)methanol has been explored for its role in the development of novel pharmaceutical agents. Its aromatic framework and hydroxyl functionality make it a promising precursor for biologically active compounds. Researchers have been particularly interested in its potential as a scaffold for kinase inhibitors, given the prevalence of phenolic derivatives in known pharmacophores. The methoxy groups provide selective points for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets.
One of the most compelling aspects of Tris(4-methoxyphenyl)methanol is its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are fundamental in constructing biaryl systems, which are common motifs in many drugs and natural products. The electron-donating nature of the methoxy groups enhances the reactivity of the aromatic rings, enabling efficient coupling with boronic acids under palladium catalysis. This has led to several studies investigating its application in synthesizing complex heterocyclic compounds and drug candidates.
Recent advancements in computational chemistry have also highlighted the significance of Tris(4-methoxyphenyl)methanol as a model compound for studying molecular interactions. Molecular dynamics simulations and quantum mechanical calculations have revealed insights into its binding affinity with metal ions and other small molecules. These studies have implications for designing ligands that can modulate enzyme activity or serve as probes for diagnostic applications. The compound's ability to form stable complexes with transition metals makes it a candidate for catalytic systems in organic synthesis.
The pharmaceutical industry has taken notice of Tris(4-methoxyphenyl)methanol due to its potential as an intermediate in producing antiviral and anticancer agents. Its structural analogs have been reported to exhibit inhibitory effects on viral proteases and kinases, making them attractive candidates for further development. Additionally, the compound's ability to chelate metal ions has opened avenues for designing metal-based therapeutics that can target specific disease pathways. Such applications align with the growing trend toward targeted therapy in medicine.
From a synthetic chemistry perspective, Tris(4-methoxyphenyl)methanol serves as a versatile building block for constructing more intricate molecular architectures. Its high reactivity allows chemists to introduce diverse functional groups while maintaining structural integrity. This flexibility has been exploited in the synthesis of polymers, dyes, and advanced materials where precise control over molecular structure is essential. The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate.
The environmental impact of using Tris(4-methoxyphenyl)methanol has also been considered in recent research. Studies have focused on optimizing synthetic routes to minimize waste generation and improve atom economy. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, including solvent-free reactions and catalytic processes that reduce energy consumption. These efforts are crucial for ensuring that chemical manufacturing remains environmentally responsible.
In conclusion, Tris(4-methoxyphenyl)methanol (CAS No. 3010-81-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it valuable in pharmaceutical research, synthetic chemistry, and material science. As new methodologies emerge and our understanding of molecular interactions deepens, the potential uses for this compound are likely to expand further. Continued exploration into its properties and applications will undoubtedly yield significant advancements in science and technology.
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